N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide
Description
This compound features a 6,7,8,9-tetrahydrodibenzo[b,d]furan core substituted with a methyl group at position 7 and a 3-nitrobenzenesulfonamide moiety at position 2. Sulfonamide linkages are known for their hydrogen-bonding capacity and acidity, which may affect solubility and target interactions .
Properties
IUPAC Name |
N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-5-7-16-17-10-13(6-8-18(17)26-19(16)9-12)20-27(24,25)15-4-2-3-14(11-15)21(22)23/h2-4,6,8,10-12,20H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSPXXUNRKQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)OC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Nitration: The nitro group is introduced through nitration reactions using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group is formed by reacting the nitro-substituted dibenzofuran with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonamide groups, can interact with biological macromolecules, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the sulfonamide group can inhibit specific enzymes or receptors.
Comparison with Similar Compounds
Fluorinated Sulfonamide Analogs
4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS 329228-29-7)
- Structural Difference : Replaces the nitro group with a fluorine atom at the benzenesulfonamide para position.
- Fluorine may enhance metabolic stability compared to nitro groups, which are prone to reduction .
Acetamide Derivatives
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-3-yl)acetamide (PDB: 2EO)
- Structural Difference: Substitutes sulfonamide with an acetamide group and adds a phthalazinone moiety.
- The phthalazinone group introduces additional hydrogen-bond acceptors, possibly altering target specificity .
Ranitidine-Related Nitro Compounds
Ranitidine Complex Nitroacetamide and Related Compounds
- Structural Features: Contain nitro groups and furan-based cores but differ in substituents (e.g., dimethylamino groups, thioether linkages).
- Implications: Nitro groups in ranitidine derivatives are critical for H2 receptor antagonism but may contribute to instability under acidic conditions.
1,3,4-Oxadiazole Derivatives (LMM5, LMM11)**
- Structural Features : Incorporate sulfonamide groups but replace dibenzofuran with 1,3,4-oxadiazole rings and varied substituents (e.g., methoxybenzyl, furan).
- Implications :
Comparative Data Table
Key Research Findings
- Nitro vs. Fluoro Substitutents : Nitro groups enhance electron withdrawal but may reduce metabolic stability compared to fluorine. This could make the target compound more reactive in biological systems .
- Sulfonamide vs. Acetamide : Sulfonamide’s acidity and hydrogen-bonding capacity may improve target binding compared to acetamide derivatives, as seen in antifungal oxadiazole compounds .
- Core Structure Impact : The dibenzofuran core’s rigidity likely enhances binding to hydrophobic enzyme pockets, a feature absent in ranitidine’s furan-based analogs .
Biological Activity
N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be denoted by its molecular formula . It features a nitrobenzenesulfonamide moiety linked to a tetrahydrodibenzo[b,d]furan derivative. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 364.43 g/mol |
| SMILES | Cc1cccc2c(c1)cc(cc2)C(=O)N(S(=O)(=O)c3ccccc3)C(=O)N |
| InChI | InChI=1S/C18H20N2O4S |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that derivatives of sulfonamides possess broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve inhibition of folate synthesis pathways.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 . The compound's ability to modulate cell cycle progression and induce cell death through caspase activation has been documented.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial properties of sulfonamide derivatives. This compound was tested against multiple strains of bacteria and showed promising results with a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli .
- Cancer Cell Line Analysis : In another study focused on cancer therapy, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
The biological activity of this compound is primarily attributed to its structural components that interact with cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
